molecular formula C9H14O4 B3154139 2-(Methoxycarbonyl)cyclohexanecarboxylic acid CAS No. 7719-08-6

2-(Methoxycarbonyl)cyclohexanecarboxylic acid

Cat. No.: B3154139
CAS No.: 7719-08-6
M. Wt: 186.2 g/mol
InChI Key: BOVPVRGRPPYECC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of its Synthetic Utility

The specific history of 2-(methoxycarbonyl)cyclohexanecarboxylic acid is intertwined with the broader development of alicyclic chemistry and the synthesis of cyclohexanecarboxylic acid derivatives. The parent compound, cyclohexanecarboxylic acid, is readily prepared by the catalytic hydrogenation of benzoic acid, a fundamental transformation known for over a century. wikipedia.org The subject compound is a monoester of the corresponding 1,2-cyclohexanedicarboxylic acid.

The synthetic utility of such half-esters emerged as organic chemists sought more sophisticated building blocks for constructing complex natural products and other target molecules. Early methods for preparing such compounds involved the partial hydrolysis of the corresponding diester, dimethyl 1,2-cyclohexanedicarboxylate. The evolution of its use has been driven by the increasing demand for stereochemically pure starting materials. While early work may have used mixtures of isomers, contemporary synthesis heavily relies on stereoselective methods to access specific isomeric forms of the compound, reflecting a broader trend in organic chemistry toward precise control over three-dimensional molecular architecture.

Significance as a Multifunctional Cyclohexane (B81311) Derivative

The significance of this compound lies in its multifunctionality. It possesses two key functional groups with orthogonal reactivity: a carboxylic acid and a methyl ester. This differentiation is crucial for its role as a synthetic intermediate.

Selective Reactions: The carboxylic acid can undergo reactions such as conversion to an acid chloride, amidation, or reduction, while the ester group remains unaffected under appropriate conditions. Conversely, the ester can be selectively hydrolyzed to the diacid or reduced to an alcohol without altering the carboxylic acid group. This allows for a stepwise elaboration of the molecule.

Structural Scaffold: The cyclohexane ring provides a rigid and predictable three-dimensional scaffold. By using a specific stereoisomer of the compound, chemists can fix the relative orientation of the two functional groups and any subsequent groups added to the molecule. This is critical in fields like medicinal chemistry and materials science, where the precise spatial arrangement of atoms dictates biological activity or material properties.

Chiral Building Block: Enantiomerically pure forms of the compound serve as valuable chiral building blocks. nih.govresearchgate.net They allow for the synthesis of single-enantiomer target molecules, which is particularly important in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological effects.

These features make it a versatile starting point for synthesizing complex carbocyclic systems, natural product analogues, and specialty polymers.

Isomeric Forms and Stereochemical Considerations in Research

The presence of two substituents on the cyclohexane ring at positions 1 and 2 gives rise to multiple isomers, and the stereochemistry of this compound is a critical consideration in its synthesis and application. osti.gov

The isomers can be broadly classified into two groups:

Diastereomers (Geometric Isomers): These isomers have the same connectivity but differ in the spatial arrangement of the substituents relative to the plane of the ring.

cis-isomer: Both the carboxylic acid and methoxycarbonyl groups are on the same side of the cyclohexane ring.

trans-isomer: The carboxylic acid and methoxycarbonyl groups are on opposite sides of the ring.

Enantiomers (Optical Isomers): As both carbon atoms bearing the substituents (C1 and C2) are chiral centers, the trans-isomer exists as a pair of non-superimposable mirror images, known as enantiomers: (1R,2R) and (1S,2S). The cis-isomer also has two chiral centers, but due to a plane of symmetry, it is a meso compound and is achiral. However, specific chiral cis configurations like (1R,2S) and (1S,2R) are recognized.

Isomeric FormDescriptionCAS Registry Number
cis-isomerCarboxylic acid and ester groups on the same side of the ring.7719-08-6 (unspecified stereochemistry) nih.gov
trans-isomerCarboxylic acid and ester groups on opposite sides of the ring.88335-91-5 (unspecified stereochemistry) nih.gov
(1R,2R)-isomerA specific trans enantiomer.2484-60-8 nih.gov
(1S,2S)-isomerThe other trans enantiomer.N/A
(1R,2S)-isomerA specific cis enantiomer/meso configuration.88335-92-6 nih.gov
(1S,2R)-isomerThe other cis enantiomer/meso configuration.N/A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxycarbonylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVPVRGRPPYECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methoxycarbonyl Cyclohexanecarboxylic Acid and Its Stereoisomers

Chemo- and Regioselective Synthesis Pathways

The chemo- and regioselective construction of 2-(methoxycarbonyl)cyclohexanecarboxylic acid is foundational to its synthesis. These strategies ensure that the desired functional groups are formed at specific positions, avoiding the generation of unwanted isomers.

Cyclization Reactions for the Cyclohexane (B81311) Core Formation

The formation of the six-membered cyclohexane ring is the initial critical step. A primary and widely utilized method is the Diels-Alder reaction, which involves the [4+2] cycloaddition of a conjugated diene (e.g., 1,3-butadiene) with a dienophile, such as maleic anhydride (B1165640). This reaction establishes the cyclic framework and introduces two carboxylic acid functionalities in a cis configuration. The resulting cyclohexene (B86901) derivative can then be hydrogenated to yield the saturated cyclohexane-1,2-dicarboxylic acid. google.com

Another significant approach is the Dieckmann condensation, an intramolecular Claisen condensation of a diester. organic-chemistry.orgyoutube.com For instance, a substituted hexane-1,6-dioic acid ester can be treated with a strong base (e.g., sodium ethoxide) to induce cyclization, forming a β-keto ester. Subsequent hydrolysis and decarboxylation can lead to a cyclohexanone (B45756), which can be further functionalized. The regioselectivity of the Dieckmann condensation is governed by the stability of the resulting carbanion intermediates.

Furthermore, the direct hydrogenation of phthalic acid or its derivatives over a rhodium catalyst provides a direct route to cyclohexane-1,2-dicarboxylic acid. google.com This method is effective for producing the cis-isomer, which can then be further processed. google.com

Strategic Introduction of Carboxylic Acid and Methoxycarbonyl Moieties

Once the cyclohexane core is established, or concurrently with its formation, the carboxylic acid and methoxycarbonyl groups must be introduced with precise regiocontrol. A common strategy involves the selective mono-esterification of a symmetric precursor like cis-cyclohexane-1,2-dicarboxylic acid or its anhydride. nih.gov Treating the dicarboxylic acid with methanol (B129727) under controlled conditions can yield the desired monoester, this compound.

Alternatively, starting with a precursor like dimethyl cis-cyclohex-4-ene-1,2-dicarboxylate, a selective hydrolysis reaction can be employed. acs.org This approach, often facilitated by enzymes for stereocontrol, cleaves one of the two ester groups to yield the target half-ester, half-acid structure. acs.org This method is particularly valuable as it can be integrated into enantioselective strategies.

Enantioselective and Diastereoselective Synthesis

Controlling the stereochemistry of the two adjacent chiral centers in this compound is crucial for its application in synthesizing complex chiral molecules. This requires advanced asymmetric synthesis techniques.

Enzymatic Desymmetrization and Biocatalytic Approaches

Biocatalysis offers a highly efficient and environmentally benign method for producing enantiomerically pure compounds. nih.govnih.gov A prominent example is the desymmetrization of a meso diester, such as dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate. The use of lipases, particularly Candida antarctica lipase (B570770) B (immobilized as Novozym 435), facilitates the selective hydrolysis of one of the two enantiotopic methoxycarbonyl groups. acs.org This process can yield the chiral monoester, (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid, with exceptional enantiomeric excess (ee) and in high yields. acs.orgacs.org Subsequent hydrogenation of the double bond provides the saturated target compound.

SubstrateEnzymeProductYieldEnantiomeric Excess (ee)Reference
Dimethyl cyclohex-4-ene-cis-1,2-dicarboxylateCandida antarctica lipase (Novozym 435)(1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid98.1–99.8%>99.9% acs.orgacs.org

Organocatalytic Asymmetric Ring-Opening Reactions of Meso-Anhydrides

Organocatalysis provides a powerful alternative to enzymatic methods for desymmetrization. The asymmetric alcoholysis of meso-anhydrides, such as cis-cyclohexane-1,2-dicarboxylic acid anhydride, can be catalyzed by chiral small molecules. Modified cinchona alkaloids, for instance, have proven to be highly effective catalysts for the ring-opening of such anhydrides with alcohols like methanol. brandeis.edu

This reaction proceeds with high enantioselectivity, affording the chiral monoester. The choice of the cinchona alkaloid derivative can determine which enantiomer of the product is formed. For example, dihydroquinidine (B8771983) (DHQD) based catalysts often yield one enantiomer, while dihydroquinine (DHQ) based catalysts produce the other. brandeis.edu The reaction conditions, including solvent and temperature, can be optimized to achieve exceptionally high enantioselectivity. brandeis.edu

AnhydrideCatalyst (mol%)SolventTemp (°C)ProductYieldEnantiomeric Excess (ee)Reference
cis-cyclohexane-1,2-dicarboxylic acid anhydride(DHQD)2AQN (5)TolueneRTChiral Hemiester-85% brandeis.edu
cis-cyclohexane-1,2-dicarboxylic acid anhydride(DHQD)2AQN (5)EtherRTChiral Hemiester-91% brandeis.edu
cis-cyclohexane-1,2-dicarboxylic acid anhydride(DHQD)2AQN (5)Ether-20Chiral Hemiester97%98% brandeis.edu

Chiral Auxiliary and Transition Metal Catalysis for Stereocontrol

The use of chiral auxiliaries is a classic and reliable strategy for controlling stereochemistry. sigmaaldrich.comrsc.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of a specific stereoisomer of this compound, one could start with a prochiral cyclohexenone. A chiral auxiliary can be used to direct a conjugate addition reaction, followed by the introduction of the carboxylic acid functionalities. After the desired stereochemistry is set, the auxiliary is removed.

Transition metal catalysis is often employed in conjunction with chiral ligands for stereocontrol. A key application is in asymmetric hydrogenation. For example, the hydrogenation of an unsaturated precursor like 2-(methoxycarbonyl)cyclohex-4-ene-carboxylic acid using a chiral transition metal complex (e.g., based on rhodium or ruthenium) can selectively produce one of the four possible stereoisomers of the saturated product. nih.gov The choice of the metal and the chiral ligand is critical for achieving high diastereo- and enantioselectivity. nih.gov

Process Intensification and Scalable Manufacturing Strategies

A cornerstone of scalable manufacturing for this class of compounds is the adoption of continuous flow chemistry. Unlike batch reactors, continuous flow systems, such as fixed-bed reactors, offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety by minimizing the volume of hazardous materials at any given time. This approach is particularly advantageous for catalytic hydrogenations, which are often highly exothermic.

One patented method for continuously preparing dimethyl 1,4-cyclohexanedicarboxylate, a related isomer, highlights the benefits of process control in a fixed-bed reactor using a Ru/Al₂O₃ catalyst. The data demonstrates that even a moderate increase in pressure can dramatically improve both the conversion of the starting material and the selectivity for the desired product, showcasing the fine-tuning possible in a continuous setup.

Table 1: Effect of Pressure on Continuous Hydrogenation of Dimethyl Terephthalate google.com
ParameterExample 1Example 2
Pressure (kg/cm²)1020
DMT Conversion Rate (%)64.699.9
DMCD Selectivity (%)92.899.9

Advances in catalysis are central to the intensification of this manufacturing process. While traditional catalysts like palladium on carbon (Pd/C) and ruthenium on carbon (Ru/C) are effective, research has focused on developing more active and robust catalytic systems. researchgate.netasianpubs.org Bimetallic catalysts, for instance, have shown significant promise. A rhodium-nickel (Rh-Ni) bimetallic catalyst supported on aluminated SBA-15 has been used for the hydrogenation of dimethyl phthalate (B1215562) in water, achieving a high reaction yield under relatively mild conditions. rsc.org Similarly, cooperative catalytic systems combining Rh-Pt nanoparticles with a Lewis acid catalyst have been found to accelerate the hydrogenation of aromatic rings by up to 30 times compared to conventional methods, allowing reactions to proceed at low temperatures and atmospheric pressure. jst.go.jp

Table 2: Performance of Various Catalysts in the Hydrogenation of Aromatic Dicarboxylic Acids and Esters
Catalyst SystemSubstrateKey FindingsReference
5% Pd/CAromatic Dicarboxylic AcidsAchieved 100% selectivity to the corresponding cyclohexane dicarboxylic acid. researchgate.net
5% Ru/CTerephthalic AcidAt a lower temperature (453 K), selectivity for 1,4-cyclohexanedicarboxylic acid reached 95%. asianpubs.org
Rh₀.₅Ni₁.₅/Al-SBA-15Dimethyl Phthalate (DMP)In water, achieved an 84.4% reaction yield at 80°C and 1000 psi H₂. rsc.org
Rh-Pt Nanoparticles + Lewis AcidAromatic RingsDemonstrated up to 30x acceleration in reaction rate under mild conditions (<50°C, 1 atm H₂). jst.go.jp

To accelerate the discovery and optimization of such advanced catalysts, high-throughput screening (HTS) has become an indispensable tool. alfachemic.com HTS allows for the rapid, parallel evaluation of large libraries of potential catalysts under various reaction conditions. upubscience.com This methodology replaces the time-consuming, one-at-a-time testing of traditional catalyst development. Various analytical techniques are integrated into HTS platforms to quickly assess catalyst performance, including infrared thermography to measure reaction rates of exothermic reactions, and scanning mass spectrometry to investigate product selectivity. mpg.de

Reaction Pathways and Functional Group Transformations of 2 Methoxycarbonyl Cyclohexanecarboxylic Acid

Carboxylic Acid Functionalization: Esterification and Amidation

The carboxylic acid moiety of 2-(methoxycarbonyl)cyclohexanecarboxylic acid is a prime site for nucleophilic acyl substitution reactions, most notably esterification and amidation.

Esterification: The free carboxylic acid group can be readily converted to a second ester group through processes such as Fischer esterification. This acid-catalyzed reaction involves heating the substrate with an alcohol in the presence of a strong acid catalyst, like sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the diester, the alcohol is typically used in excess, or water is removed as it is formed. masterorganicchemistry.comyoutube.com This method allows for the synthesis of unsymmetrical diesters if the alcohol used is different from methanol (B129727).

Amidation: The carboxylic acid can also be transformed into an amide by reaction with an amine. Direct reaction of the carboxylic acid with an amine requires high temperatures to drive off water and can be inefficient. More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acid chloride or by using a coupling reagent. For instance, treatment with thionyl chloride would convert the carboxylic acid to an acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, various peptide coupling reagents can facilitate the direct formation of the amide bond under milder conditions. A related reaction involves the facile reaction of cis-cyclohexane-1,2-carboxylic anhydride (B1165640) (a precursor to the target molecule) with anilines to form an open-chain amide carboxylic acid. nih.gov This indicates that the cis-isomer of this compound is amenable to forming amide derivatives.

Table 1: Representative Carboxylic Acid Functionalization Reactions
ReactionReagentsProduct Type
Esterification (Fischer)R'OH, H+ catalyst1-methyl 2-alkyl cyclohexane-1,2-dicarboxylate
Amidation1. SOCl2; 2. R'R''NHMethyl 2-(aminocarbonyl)cyclohexanecarboxylate
R'R''NH, Coupling Agent (e.g., DCC, EDC)

Methoxycarbonyl Group Transformations: Hydrolysis and Transesterification

The methoxycarbonyl (ester) group is also susceptible to nucleophilic attack, primarily through hydrolysis and transesterification reactions.

Hydrolysis: The ester can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions, yielding cyclohexane-1,2-dicarboxylic acid. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is also an equilibrium process. rsc.org A detailed kinetic study on the acid-catalyzed hydrolysis of methyl hydrogen cyclohexanedicarboxylates in a dioxane-water solvent system has been conducted. rsc.org The study revealed that the rate of hydrolysis is influenced by the stereochemistry of the molecule, with equatorial methoxycarbonyl groups reacting more rapidly than axial ones. rsc.org For the trans-1,2-diesters, the results were best explained by assuming a diaxial conformation. rsc.org

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol, typically in the presence of an acid or base catalyst. researchgate.net This reaction is also driven by equilibrium, and using a large excess of the new alcohol can shift the equilibrium towards the desired product. Transesterification is a key reaction in various industrial processes, such as the production of biodiesel. researchgate.net Catalysts for transesterification can be homogeneous (like acids and bases) or heterogeneous. For diols, transesterification with dialkyl carbonates can lead to the formation of cyclic carbonates. researchgate.net

Table 2: Methoxycarbonyl Group Transformation Reactions
ReactionReagentsProduct
Hydrolysis (Acidic or Basic)H2O, H+ or OH-Cyclohexane-1,2-dicarboxylic acid
TransesterificationR'OH, H+ or base catalyst2-(Alkoxycarbonyl)cyclohexanecarboxylic acid

Hydrogenation and Selective Reduction of Carbonyl and Cyclohexane (B81311) Ring Systems

Both the carbonyl groups and the cyclohexane ring can undergo reduction under various conditions. The selectivity of these reductions is a key consideration.

Carbonyl Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the carboxylic acid and the ester functional groups. chemistrysteps.commasterorganicchemistry.compearson.com This non-selective reduction would typically yield cyclohexane-1,2-dimethanol. The mechanism for ester reduction involves two hydride additions, proceeding through an aldehyde intermediate which is also reduced. chemistrysteps.com Carboxylic acid reduction first involves an acid-base reaction to form a carboxylate, which is then reduced. chemistrysteps.comreddit.com Weaker reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters or carboxylic acids. This difference in reactivity could potentially allow for the reduction of other functional groups in the molecule while leaving the carboxylic acid and ester intact.

Cyclohexane Ring Hydrogenation: While the cyclohexane ring is already saturated, if a derivative with an unsaturated ring (e.g., a cyclohexene (B86901) or benzene (B151609) ring) were the precursor, catalytic hydrogenation (e.g., with H₂ over a Pd, Pt, or Rh catalyst) would be employed to saturate the ring. nih.govrsc.orgresearchgate.net For the fully saturated this compound, these conditions would not affect the ring.

Selective Reduction: Achieving selective reduction of one carbonyl group over the other is a significant synthetic challenge. For instance, reducing the carboxylic acid to an alcohol while leaving the ester untouched would require chemoselective reagents. One approach could involve the protection of one group while the other is reduced.

Decarboxylation and Carbon-Carbon Bond Cleavage Reactions

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a reaction that can occur under specific conditions.

Thermal Decarboxylation: Simple aliphatic carboxylic acids are generally resistant to thermal decarboxylation. libretexts.org This reaction is significantly facilitated by the presence of a carbonyl group at the β-position to the carboxylic acid, which allows for a cyclic transition state. masterorganicchemistry.com Since this compound is an α-carboxy ester, it lacks this structural feature, and thus, simple thermal decarboxylation to generate methyl cyclohexanecarboxylate (B1212342) is not expected to be facile. The mechanism for the thermal decarboxylation of generic carboxylic acids, in the absence of facilitating groups, can be complex, potentially involving radical or ionic intermediates under harsh conditions. stackexchange.com

Oxidative Decarboxylation: In some cases, decarboxylation can be induced by oxidative methods. For example, the Hunsdiecker reaction involves the conversion of the silver salt of a carboxylic acid to an alkyl halide with the loss of CO₂. Another example is the Kolbe electrolysis, where the electrolysis of a carboxylate salt solution generates radicals that can decarboxylate. Oxidative decarboxylation of cyclohexanecarboxylic acid in the presence of metal-salt catalysts has been shown to yield cyclohexanone (B45756) and cyclohexene. researchgate.net

Carbon-carbon bond cleavage is a less common reaction for this type of compound under standard laboratory conditions but can be achieved through specific enzymatic or powerful chemical methods not typically applied in general organic synthesis.

Exploitation of Cyclohexane Ring Reactivity for Further Derivatization

The cyclohexane ring, with its two adjacent functional groups, provides a scaffold for intramolecular reactions, leading to the formation of bicyclic structures.

Intramolecular Cyclization and Lactone Formation: The proximity of the carboxylic acid and the ester group (or their derivatives) allows for intramolecular cyclization reactions. For instance, if the carboxylic acid is reduced to a primary alcohol, the resulting hydroxy-ester could undergo intramolecular transesterification to form a bicyclic lactone. Such bicyclic lactones, particularly the bicyclo[3.2.1] framework, are important structural motifs in numerous bioactive natural products. nih.gov The synthesis of these lactones can be achieved through various strategies, including palladium-catalyzed intramolecular C-H olefination and lactonization of suitable cyclohexane precursors. nih.gov The formation of an anhydride from the corresponding dicarboxylic acid is a classic example of intramolecular cyclization, which proceeds readily for the cis-isomer due to the proximity of the two carboxylic acid groups. stackexchange.com While this compound is a monoester, hydrolysis to the diacid would open up this pathway. Lewis acid-mediated cyclizations are also a powerful tool for creating complex ring systems from appropriately functionalized precursors. rsc.org

Strategic Applications of 2 Methoxycarbonyl Cyclohexanecarboxylic Acid in Advanced Organic Synthesis

Intermediate in Pharmaceutical and Agrochemical Synthesis

The cyclohexane (B81311) ring is a common motif in many biologically active compounds, providing a stable, non-planar scaffold that can orient functional groups in specific spatial arrangements to optimize interactions with biological targets. 2-(Methoxycarbonyl)cyclohexanecarboxylic acid serves as a key intermediate in the synthesis of both pharmaceuticals and agrochemicals, valued for its ability to introduce this critical structural element.

Precursor for Drug Candidates and Active Pharmaceutical Ingredients (APIs)

The synthesis of numerous Active Pharmaceutical Ingredients (APIs) relies on versatile intermediates that can be elaborated into more complex molecular structures. This compound and its isomers are important precursors for this purpose. For instance, the antifibrinolytic drug Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, is synthesized from precursors containing the cyclohexane carboxylic acid core. lookchem.comresearchgate.net Synthetic routes starting from related diesters like dimethyl terephthalate involve hydrogenation to create the cyclohexane ring, followed by functional group manipulations where a monoester intermediate is a key stage. researchgate.net This highlights the potential of this compound as a direct starting material for synthesizing Tranexamic acid analogues with potentially enhanced absorption profiles. nih.gov

Another significant application is in the synthesis of the anthelmintic drug Praziquantel, which is on the WHO's list of essential medicines. lookchem.com The structure of Praziquantel contains a cyclohexanecarbonyl group. nih.gov Syntheses of this complex heterocyclic API often involve acylating a piperazino-isoquinoline intermediate with cyclohexanecarbonyl chloride. The availability of this compound provides a pathway to create novel Praziquantel derivatives by modifying the cyclohexane ring before the final acylation step, potentially leading to compounds with improved efficacy or resistance profiles.

Drug ClassExample APIPrecursor Relationship
AntifibrinolyticTranexamic acidThe cyclohexane carboxylic acid core is central to the API's structure. lookchem.com
AnthelminticPraziquantelThe API contains a cyclohexanecarbonyl moiety derived from a cyclohexane carboxylic acid precursor. nih.gov

Building Blocks for Peptide Synthesis and Analogs

In peptide design, mimicking the secondary structures of natural peptides, such as β-turns, is a critical strategy for developing peptidomimetics with enhanced stability and biological activity. These mimics often require conformationally constrained building blocks to lock the molecule into the desired bioactive shape. nih.gov The rigid scaffold of this compound makes it an excellent candidate for creating such constraints.

By incorporating the cyclohexane ring into a peptide backbone, chemists can create analogues that are resistant to enzymatic degradation and have a more defined three-dimensional structure. nih.gov The dicarboxylic nature of the parent compound (cyclohexane-1,2-dicarboxylic acid) allows it to be introduced as a replacement for a dipeptide unit, with the two functional groups serving as points for chain elongation. The use of the monoester, this compound, offers a pre-differentiated building block, allowing for selective coupling at the free carboxylic acid site, while the methyl ester remains protected for subsequent reactions. This approach is valuable for constructing complex cyclic or branched peptide analogues with tailored geometries for specific therapeutic targets.

Synthesis of Chiral Therapeutics and Natural Product Scaffolds

Many of the most effective modern therapeutics are chiral molecules, where only one enantiomer provides the desired biological effect. The synthesis of these single-enantiomer drugs requires chiral building blocks that can introduce the necessary stereochemistry. This compound exists in various stereoisomeric forms (e.g., (1R,2S), (1R,2R)), which are valuable starting materials for asymmetric synthesis. nih.gov

The synthesis of (R)-Praziquantel, the active enantiomer of the anthelmintic drug, exemplifies the importance of such chiral intermediates. nih.govrsc.org Enantioselective syntheses have been developed to produce the key chiral intermediates, demonstrating the demand for stereochemically pure building blocks derived from cyclohexane structures. osti.govresearchgate.net

Furthermore, the cyclohexane unit is a common feature in a variety of natural products. elsevierpure.com Synthetic strategies aimed at the total synthesis of these complex molecules often rely on chiral pool starting materials or the asymmetric synthesis of key fragments. researchgate.net Highly functionalized, optically active cyclohexanes derived from reactions like the Ferrier carbocyclization serve as versatile chiral building blocks for natural products such as hygromycin A and lycoricidine. elsevierpure.com this compound, particularly in its chiral forms, represents a readily available, non-carbohydrate-based chiral building block for constructing these complex natural product scaffolds.

Application AreaExampleRole of Cyclohexane Scaffold
Chiral Therapeutics(R)-PraziquantelProvides the core structure for which a specific enantiomer is biologically active. nih.govrsc.org
Natural Product SynthesisIso-crotepoxide, ent-SenepoxideCyclohexadiene-trans-diols serve as versatile chiral starting materials. researchgate.net
Agrochemicals2-Acyl-cyclohexane-1,3-dionesThe cyclohexane-1,3-dione core is a key pharmacophore for HPPD-inhibiting herbicides. nih.gov

Synthesis of Complex Organic Molecules and Fine Chemicals

Beyond pharmaceuticals, this compound is a versatile building block for the synthesis of a wide range of complex organic molecules and fine chemicals. minakem.com Its bifunctional nature allows it to participate in a variety of chemical transformations. The carboxylic acid can be converted into acid chlorides, amides, or other esters, or it can be used in coupling reactions. Simultaneously, the methyl ester can be hydrolyzed to the diacid, reduced to an alcohol, or reacted with Grignard reagents.

This dual reactivity, combined with the defined stereochemistry of the cyclohexane ring, enables the construction of intricate molecular architectures. For example, it can be used to synthesize specialized ligands for catalysis, unique monomer units for specialty polymers, or as a scaffold for creating molecular probes and other research chemicals. The ability to perform selective reactions at either the acid or the ester function makes it a highly controlled and predictable component in multi-step synthetic sequences.

Contributions to Material Science and Polymer Chemistry

The rigid and well-defined structure of the cyclohexane ring is highly advantageous in the field of material science, particularly in the synthesis of polyesters and liquid crystals. The stereochemistry of the dicarboxylic acid monomers, whether cis or trans, has a profound impact on the properties of the resulting polymers, such as their crystallinity and melting point. researchgate.net

1,4-Cyclohexanedicarboxylic acid, the parent diacid of the analogous 4-(methoxycarbonyl)cyclohexanecarboxylic acid, is a well-known monomer used in the production of high-performance polyesters. researchgate.net These polyesters, such as poly(butylene trans-1,4-cyclohexanedicarboxylate), are often bio-based and are explored for applications in sustainable food packaging. mdpi.com The monoester, this compound, can be used as a chain terminator to control molecular weight or to introduce specific end-group functionalities into the polymer structure.

In the field of liquid crystals, molecules with rigid core structures are essential for forming mesophases. colorado.edu Derivatives of cyclohexanecarboxylic acid are frequently used to create these rigid cores. beilstein-journals.org The esterification of cyclohexanecarboxylic acids with phenolic compounds can yield materials that exhibit nematic or smectic liquid crystal phases. researchgate.net this compound serves as a valuable precursor in this area, allowing for the synthesis of liquid crystal molecules with tailored properties for use in display technologies and other optical applications.

Computational Chemistry and Molecular Modeling for 2 Methoxycarbonyl Cyclohexanecarboxylic Acid Systems

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(Methoxycarbonyl)cyclohexanecarboxylic acid. DFT studies can determine optimized molecular geometries, electronic properties, and the distribution of electron density within the molecule.

Research on analogous compounds, such as methyl 2-methoxycyclohex-3-ene-1-carboxylate, demonstrates the utility of DFT in understanding molecular stability and reactivity. researchgate.netresearchgate.net For this compound, such calculations would involve optimizing the geometry of its various stereoisomers (e.g., cis and trans) to identify the most stable conformations.

Key electronic properties derived from DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. researchgate.net These maps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl groups, indicating these as sites for electrophilic interaction. researchgate.net

The following table illustrates the type of data that can be generated from DFT calculations for a molecule like this compound.

Calculated PropertyDescriptionPredicted Significance for Reactivity
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.Higher energy indicates greater ease of electron donation (nucleophilicity).
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Lower energy indicates greater ease of electron acceptance (electrophilicity).
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO.Indicates chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
Mulliken Atomic ChargesDistribution of electronic charge among the atoms in the molecule.Identifies atoms with partial positive or negative charges, predicting sites for ionic interactions. nih.gov
Molecular Electrostatic Potential (MEP)3D map of the electrostatic potential on the electron density surface.Visualizes electron-rich (red) and electron-poor (blue) regions, predicting sites for non-covalent interactions and chemical reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations are particularly valuable for conformational analysis and understanding its interactions with other molecules, such as solvents or biological macromolecules. mdpi.commdpi.com

The cyclohexane (B81311) ring is not planar and exists predominantly in a stable "chair" conformation. sparknotes.com The two substituents, the carboxylic acid and methoxycarbonyl groups, can be positioned in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. gmu.edu These different arrangements lead to various conformers (e.g., diaxial, diequatorial, axial-equatorial) with different steric energies. gmu.edu Generally, conformers with bulky substituents in the equatorial position are more stable due to reduced steric hindrance. sparknotes.comgmu.edu

MD simulations can:

Explore the potential energy surface to identify stable and metastable conformers.

Simulate the "ring flip" process, where one chair conformation converts to another, and determine the energy barriers associated with this transition. sparknotes.com

Analyze intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and solvent molecules (e.g., water) or other solute molecules. mdpi.com This is crucial for understanding its solubility and behavior in different environments.

The table below summarizes the possible conformers of cis- and trans-2-(Methoxycarbonyl)cyclohexanecarboxylic acid and their expected relative stabilities based on general principles of conformational analysis.

IsomerConformer 1 (Substituent Positions)Conformer 2 (After Ring Flip)Expected Relative Stability
cisAxial (-COOH), Equatorial (-COOCH3)Equatorial (-COOH), Axial (-COOCH3)The two conformers are in equilibrium; relative stability depends on the relative steric bulk of the two groups.
transDiequatorialDiaxialThe diequatorial conformer is significantly more stable due to lower steric strain.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are widely used to predict spectroscopic properties and to map out potential reaction pathways, providing a theoretical framework for experimental observations.

Spectroscopic Properties: Quantum chemical calculations can predict various spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). nih.gov For instance, DFT calculations can compute the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. researchgate.netresearchgate.net This allows for the assignment of experimental peaks to specific vibrational modes, such as the characteristic C=O stretches of the ester and carboxylic acid groups, and the O-H stretch of the carboxylic acid. Comparing theoretical and experimental spectra can help confirm the molecule's structure. pnrjournal.com

Reaction Pathways: Computational chemistry enables the exploration of reaction mechanisms by mapping the potential energy surface of a chemical reaction. nih.gov This involves identifying reactants, products, transition states, and intermediates. chemrxiv.org For this compound, this could be applied to study reactions such as ester hydrolysis, decarboxylation, or amidation. By calculating the activation energies for different possible pathways, researchers can predict the most likely reaction mechanism and identify key factors that influence the reaction rate. mdpi.comnih.gov

The following table shows an example of how theoretical calculations can be compared with experimental data for vibrational spectroscopy.

Vibrational ModeFunctional GroupTypical Experimental Frequency (cm-1)Predicted DFT-Calculated Frequency (cm-1)
O-H Stretch (broad)Carboxylic Acid2500-3300Calculations would predict a specific frequency in this range.
C=O StretchCarboxylic Acid1700-1725Calculations would predict a specific frequency in this range.
C=O StretchEster1735-1750Calculations would predict a specific frequency in this range.
C-O StretchCarboxylic Acid / Ester1210-1330Calculations would predict specific frequencies in this range.

Structure-Activity Relationship (SAR) Analysis and Ligand Design

Structure-Activity Relationship (SAR) analysis aims to understand how the chemical structure of a compound influences its biological activity. uc.pt Computational modeling is a cornerstone of modern SAR studies and ligand design. By systematically modifying the structure of a lead compound like this compound in silico, researchers can predict how these changes will affect its properties and interactions with a biological target, such as a protein receptor or enzyme.

The process often involves:

Building a Pharmacophore Model: Identifying the key structural features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) of this compound that are essential for its activity.

Molecular Docking: Simulating the binding of the molecule and its designed analogs into the active site of a target protein to predict binding affinity and orientation.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural descriptors (e.g., lipophilicity, electronic properties, steric parameters) with biological activity. mdpi.com

For this compound, computational SAR could explore how modifying the cyclohexane ring (e.g., introducing unsaturation or other substituents) or altering the ester group (e.g., changing the methyl group to a larger alkyl or aryl group) impacts a desired activity. mdpi.com This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest potential for success. researchgate.net

The table below provides a hypothetical example of a computational SAR study for analogs of this compound, where modifications are correlated with a predicted property like binding energy to a target.

Analog Modification (R group on ester)Structural ChangePredicted Effect on Property (e.g., Binding Energy)Rationale
-CH3 (Parent)Methyl esterBaselineReference compound.
-CH2CH3Ethyl esterSlight IncreaseIncreased hydrophobic interaction with a nonpolar pocket in the target.
-CH(CH3)2Isopropyl esterDecreaseSteric clash with residues in the binding site.
-CH2-PhBenzyl esterSignificant IncreasePotential for new π-π stacking interactions with aromatic residues in the target.

Advanced Analytical Techniques for Characterization of 2 Methoxycarbonyl Cyclohexanecarboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-(Methoxycarbonyl)cyclohexanecarboxylic acid, providing unambiguous evidence of its molecular framework.

¹H NMR Spectroscopy provides information on the number and environment of protons. For the (1S, 2R)-diastereomer, the spectrum shows a characteristic singlet for the methoxy (B1213986) (-OCH₃) protons at approximately 3.67 ppm. rsc.org The protons on the cyclohexane (B81311) ring appear as a series of multiplets between 1.39 and 2.84 ppm. rsc.org The proton of the carboxylic acid (-COOH) group typically gives a broad singlet at a downfield chemical shift, often above 10 ppm, though its position is dependent on solvent and concentration. princeton.edu

¹³C NMR Spectroscopy reveals the number of non-equivalent carbon atoms and their chemical environment. The spectrum of (1S, 2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid displays distinct signals for the two carbonyl carbons, with the carboxylic acid carbon at approximately 180.2 ppm and the ester carbonyl carbon at 174.2 ppm. rsc.org The methoxy carbon appears around 51.8 ppm. rsc.org The six carbons of the cyclohexane ring resonate in the aliphatic region, typically between 23 and 43 ppm. rsc.orglibretexts.org

2D NMR Spectroscopy experiments, such as COSY, HSQC, and HMBC, are crucial for assigning the signals and confirming the connectivity.

COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships, allowing for the mapping of adjacent protons throughout the cyclohexane ring. libretexts.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached, enabling definitive assignment of the ring's CH carbons. princeton.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. princeton.eduyoutube.com This is vital for connecting the functional groups to the ring, for instance, by showing a correlation between the methoxy protons and the ester carbonyl carbon, or between the protons at C1 and C2 and the respective carbonyl carbons. princeton.edu

Table 1: Representative NMR Data for (1S, 2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid in DMSO. rsc.org
Assignment¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
-COOH~12.00 (broad)Singlet180.2
-C=O (Ester)--174.2
-OCH₃3.67Singlet51.8
CH (Ring)2.84Multiplet42.6, 42.4
CH₂ (Ring)1.40 - 1.78Multiplets26.3, 26.0, 23.8, 23.7

High-Performance Mass Spectrometry (HRMS, GC-MS, LC-MS/MS)

Mass spectrometry techniques are essential for confirming the molecular weight and elemental composition of this compound and for studying its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula. For this compound (C₉H₁₄O₄), the calculated exact mass is 186.08921 Da. nih.gov HRMS analysis, often using electrospray ionization (ESI), would verify this mass, lending strong support to the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile compounds. nih.gov The title compound may require derivatization to increase its volatility for GC analysis. The electron ionization (EI) mass spectrum shows characteristic fragments that help in structure elucidation. nih.gov Common fragmentation pathways include the loss of a methoxy radical (M-31), a methoxycarbonyl group (M-59), and a carboxyl group (M-45), as well as cleavage of the cyclohexane ring. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. This technique is particularly useful for analyzing the compound in complex matrices. In a typical LC-MS/MS experiment, the parent molecule is ionized (e.g., forming [M-H]⁻ in negative ion mode), selected, and then fragmented to produce a unique pattern of daughter ions, which serves as a structural fingerprint for highly confident identification and quantification.

Table 2: Mass Spectrometry Data for this compound. nih.gov
ParameterValue
Molecular FormulaC₉H₁₄O₄
Molecular Weight186.20 g/mol
Exact Mass186.08921 Da
Common Fragmentation Ions (m/z)155 ([M-OCH₃]⁺), 127 ([M-COOCH₃]⁺), 141 ([M-COOH]⁺)

Advanced Chromatographic Separations (Chiral HPLC, GC-MS Enantiomeric Analysis)

Due to the presence of two chiral centers at the C1 and C2 positions, this compound can exist as four possible stereoisomers. Advanced chromatographic techniques are essential for their separation and analysis.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating the enantiomers of this compound. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those found in Chiralcel OD-H or Chiralpak AD columns, are particularly effective for resolving acidic chiral compounds. rsc.orgresearchgate.net The separation of the (1S, 2R) and (1R, 2S) enantiomers has been successfully demonstrated using a Chiralcel OD-H column with a mobile phase consisting of a hexane/isopropanol mixture. rsc.org An acidic modifier is often added to the mobile phase to improve peak shape and resolution. mdpi.com

GC-MS Enantiomeric Analysis provides an alternative approach. Since enantiomers are not separable on standard achiral GC columns, they are first converted into diastereomers through a reaction with a chiral derivatizing agent. For example, the carboxylic acid group can be reacted with a chiral amine, such as (S)-1-phenylethylamine, to form diastereomeric amides. rsc.org These diastereomers, having different physical properties, can then be separated on a conventional achiral GC column and detected by mass spectrometry.

Table 3: Example Chiral HPLC Conditions for Enantiomeric Separation. rsc.org
ParameterCondition
ColumnChiralcel OD-H
Mobile PhaseHexane/Isopropanol (90/10)
Flow Rate0.50 mL/min
DetectionUV at 220 nm
Temperature25 °C

X-ray Diffraction Crystallography for Solid-State Structure and Stereochemistry

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule. If a suitable single crystal of this compound can be grown, this technique provides an unambiguous determination of its solid-state structure and absolute stereochemistry.

The analysis would yield a wealth of structural information, including:

Bond Lengths and Angles: Highly accurate measurements of all interatomic distances and angles.

Conformation: Definitive confirmation of the cyclohexane ring's conformation, which is expected to be a stable chair form.

Relative Stereochemistry: The precise spatial relationship (cis or trans) between the methoxycarbonyl and carboxylic acid groups.

Absolute Stereochemistry: The absolute configuration (R or S) at each of the two chiral centers can be determined, which is crucial for understanding its biological activity and synthesis.

Intermolecular Interactions: A detailed view of how molecules pack in the crystal lattice, revealing hydrogen-bonding networks, particularly the common carboxylic acid dimers, and other non-covalent interactions.

Vibrational Spectroscopy (IR, Raman) and UV-Vis Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum is characterized by a very broad absorption band for the O-H stretch of the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ range. libretexts.orgorgchemboulder.com Two distinct carbonyl (C=O) stretching absorptions are expected: one for the carboxylic acid, which as a hydrogen-bonded dimer appears around 1710 cm⁻¹, and another at a higher wavenumber (≈1735-1750 cm⁻¹) for the ester carbonyl. libretexts.orgscielo.br Strong C-O stretching bands for both the acid and ester groups are also present between 1200 and 1320 cm⁻¹. orgchemboulder.com

Raman Spectroscopy is complementary to IR spectroscopy. rsc.org It is also sensitive to the vibrations of the carbonyl groups and the C-C bonds of the cyclohexane backbone. While the O-H stretch is typically weak in Raman spectra, the C=O stretching vibrations give rise to strong bands. rsc.org

UV-Vis Spectroscopy is of limited use for the structural characterization of this compound. As a saturated aliphatic dicarbonyl compound, it lacks the conjugated systems or aromatic rings that lead to strong absorption in the 200-800 nm range. The carbonyl groups undergo weak n→π* transitions at wavelengths below 220 nm. Consequently, while not useful for detailed structural analysis, UV detection at a low wavelength (e.g., 210-220 nm) can be employed for quantification in HPLC analysis. rsc.org

Table 4: Characteristic Infrared Absorption Frequencies. libretexts.orgorgchemboulder.comscielo.br
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500-3300Broad, Strong
AlkylC-H Stretch2850-2960Medium-Strong
EsterC=O Stretch1735-1750Strong
Carboxylic AcidC=O Stretch~1710Strong
Ester/AcidC-O Stretch1200-1320Strong

Q & A

Q. What are the common synthetic routes for 2-(Methoxycarbonyl)cyclohexanecarboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves esterification or cyclization reactions. For example, methyl ester intermediates (e.g., methoxycarbonyl groups) are introduced via nucleophilic acyl substitution using methyl chloroformate or similar reagents. Cyclohexane ring functionalization can be achieved through catalytic hydrogenation of aromatic precursors or via Diels-Alder reactions. Reaction optimization, such as temperature control (e.g., 0–25°C for sensitive intermediates) and stoichiometric ratios, is critical to avoid side products like hydrolyzed carboxylic acids. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. How can the solubility and stability of this compound be characterized for experimental design?

  • Methodological Answer : Solubility profiling in polar (water, methanol) and non-polar solvents (dichloromethane, hexane) is essential. For instance, analogous compounds like 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid exhibit slight water solubility (11 g/L at 25°C) but better solubility in DMSO or methanol . Stability studies under varying pH (1–13) and temperatures (4°C to reflux) should be conducted using HPLC or NMR to monitor degradation. For long-term storage, inert atmospheres (N₂) and desiccants are advised to prevent ester hydrolysis .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include methoxycarbonyl protons (~δ 3.7–3.9 ppm) and carboxylic acid protons (broad ~δ 12 ppm, if unexchanged). Cyclohexane ring protons show splitting patterns dependent on substituent positions .
  • IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹; C=O ~1700 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish regioisomers .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?

  • Methodological Answer : Chiral resolution or asymmetric catalysis (e.g., Sharpless epoxidation, Evans auxiliaries) may be employed. For example, trans-2-(Boc-amino)cyclohexanecarboxylic acid synthesis uses Boc-protected intermediates to direct stereochemistry via steric hindrance . Enantiomeric excess can be quantified using chiral HPLC (e.g., Chiralpak® columns) or optical rotation measurements. Computational modeling (DFT) aids in predicting transition-state energetics for regioselective pathways .

Q. What strategies resolve contradictions in reported reactivity or biological activity data for this compound?

  • Methodological Answer :
  • Data Harmonization : Cross-reference experimental conditions (e.g., solvent purity, catalyst loadings) from conflicting studies. For example, discrepancies in ester hydrolysis rates may arise from trace water in solvents .
  • Meta-Analysis : Compare bioactivity datasets (e.g., IC₅₀ values) across assays (cell-free vs. cellular models). Adjust for variables like membrane permeability or metabolic stability .
  • Reproducibility Protocols : Validate findings using orthogonal methods (e.g., SPR vs. ITC for binding affinity measurements) .

Q. How does the electronic and steric environment of the cyclohexane ring influence reactivity in cross-coupling or functionalization reactions?

  • Methodological Answer : Substituent positioning (e.g., para vs. ortho methoxycarbonyl groups) alters ring strain and electron density. For example, 4-substituted cyclohexanes exhibit axial/equatorial isomerism, affecting nucleophilic attack sites. DFT calculations (e.g., Mulliken charges) predict reactive regions, while kinetic studies (Eyring plots) quantify steric effects. Case studies on similar compounds (e.g., methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate) demonstrate enhanced electrophilicity at carbonyl groups adjacent to electron-withdrawing substituents .

Methodological Notes

  • Safety and Handling : Use PPE (gloves, goggles) and work in a fume hood. Cyclohexanecarboxylic acid derivatives may cause skin irritation; neutralize spills with sodium bicarbonate .
  • Data Sources : Prioritize peer-reviewed journals, PubChem, and supplier technical documents (e.g., Thermo Scientific, Sigma-Aldrich) over unverified platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.